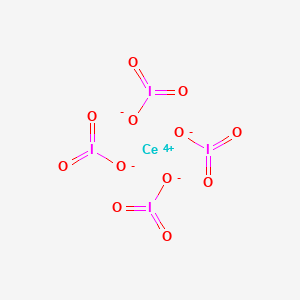Ceric iodate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Environmental Remediation
Cerium(IV) iodate has been explored for its ability to remove hazardous pollutants from water, including:
- Heavy metals: Studies have shown Ce(IO3)4 to be effective in removing mercury (Hg(II)) and other heavy metal ions from aqueous solutions . This is due to its high ion exchange capacity and selective adsorption properties.
- Organic pollutants: Research suggests Ce(IO3)4 can be used for the degradation of organic dyes like methylene blue and crystal violet . This makes it a potential candidate for wastewater treatment applications.
Analytical Chemistry
Cerium(IV) iodate finds applications in analytical chemistry due to its unique properties:
- Ion exchange material: Ce(IO3)4 can be incorporated into composite materials like poly-o-toluidine for developing new ion exchange materials . These materials exhibit high selectivity towards specific ions, allowing for efficient separation and analysis of various metal ions.
- Redox indicator: Ce(IV) iodate can act as a redox indicator due to its color change from yellow (Ce(IV)) to colorless (Ce(III)) upon reduction . This property makes it useful in various titrimetric analyses.
Ceric iodate, also known as cerium(IV) iodate, is a compound formed from cerium in its +4 oxidation state and iodate ions. This compound is characterized by its unique properties derived from the combination of cerium's electropositive nature and the oxidizing capabilities of iodate. Ceric iodate can be represented by the formula , indicating that it contains one cerium atom bonded to four iodate groups. Cerium is a member of the lanthanide series and exhibits a variety of oxidation states, with +4 being particularly relevant in this compound.
- Formation from Ceric Oxide: Ceric iodate can be synthesized by reacting cerium(IV) oxide with iodic acid:
- Decomposition: Under certain conditions, ceric iodate may decompose to yield cerium(IV) oxide and iodine:
- Reactions with Reducing Agents: Ceric iodate can react with reducing agents, leading to the reduction of cerium from +4 to +3 oxidation state:
Ceric iodate can be synthesized through various methods:
- Acid-Base Reaction: The reaction between cerium(IV) oxide and iodic acid is a common method for synthesizing ceric iodate.
- Hydrothermal Synthesis: This method involves dissolving cerium salts in water under high temperature and pressure conditions, allowing for the formation of crystalline structures.
- Precipitation Method: Mixing solutions of cerium salts and iodates can lead to precipitation of ceric iodate, which can then be filtered and purified.
Ceric iodate has several potential applications:
- Catalysis: Due to its oxidizing properties, it may serve as a catalyst in organic synthesis reactions.
- Analytical Chemistry: Ceric iodate can be used in titrations and as a reagent for detecting various substances due to its redox properties.
- Material Science: It may be explored for use in advanced materials due to its unique structural properties.
Ceric iodate shares similarities with other cerium compounds and iodine-containing compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| Cerium(III) Iodide | CeI₃ | Forms when cerium reacts with iodine; used in pharmaceuticals. |
| Cerium Diiodide | CeI₂ | A reduced form of cerium iodide; exhibits metallic properties. |
| Cerium(IV) Oxide | CeO₂ | Commonly used as a catalyst; exhibits high thermal stability. |
| Iodine Monochloride | ICl | A halogen compound; used in organic synthesis as an iodine source. |
Uniqueness of Ceric Iodate: Ceric iodate stands out due to its combination of high oxidation state and the presence of multiple iodate groups, which enhances its oxidizing capacity compared to other similar compounds. Its potential applications in catalysis and material science further distinguish it from simpler halides or oxides of cerium.








